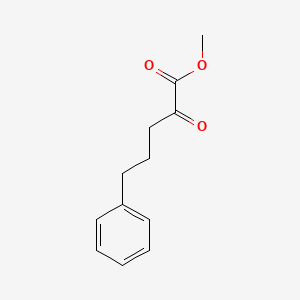

Benzenepentanoic acid, alpha-oxo-, methyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Benzenepentanoic acid, alpha-oxo-, methyl ester” is an organic compound. It is also known by other names such as Methyl benzoylformate, Methyl phenylglyoxylate, Methyl phenylglyoxalate, Benzoylformic acid methyl ester, Glyoxylic acid, phenyl-, methyl ester, Methyl oxophenylacetate, Phenylglyoxylic acid, methyl ester, Vicure 55, α-Oxobenzeneacetic acid methyl ester, NSC 171206, Methyl 2-oxo-2-phenylacetate .

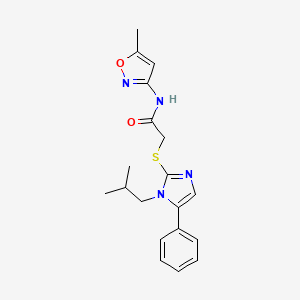

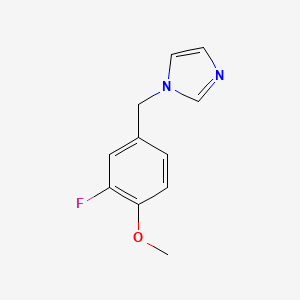

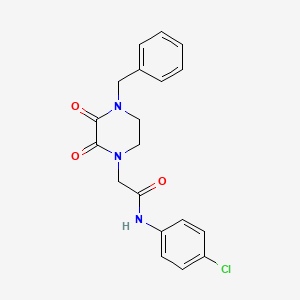

Molecular Structure Analysis

The molecular formula of “this compound” is C12H14O3. The molecular weight is 206.241. The IUPAC Standard InChI is InChI=1S/C12H16O2/c1-14-12(13)10-6-5-9-11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3 .

Physical And Chemical Properties Analysis

The molecular formula of “this compound” is C12H14O3. The molecular weight is 206.241.

科学的研究の応用

Photochemistry of α-oxo-oxime Esters

The study by Baas and Cerfontain (1979) investigates the photochemistry of six α-oxo-oxime esters, explaining the formation of various products through initial N–O cleavage followed by β-scission of resulting radicals. This research provides insights into the photolytic behavior of α-oxo-oxime esters, contributing to our understanding of their reactivity under light exposure, which could have implications for their stability and reactivity in various applications, including material science and pharmaceuticals. The presence of acyl and alkyl radicals was demonstrated, further elucidating the mechanisms involved in the photolysis of these compounds (Baas & Cerfontain, 1979).

Phytochemistry and Systematic Position of Illiciaceae

Research by Sy, Saunders, and Brown (1997) on Illicium dunnianum yielded various phenylpropanoids and neolignans, including novel compounds. This study is significant for understanding the chemical diversity within the Illiciaceae family and its implications for the systematic and evolutionary relationships of the genus. The chemical findings from this study contribute to the broader discussion regarding the phylogenetic placement of Illiciaceae and potentially offer new bioactive compounds for further pharmacological and therapeutic research (Sy, Saunders, & Brown, 1997).

Isomerization Reaction of Olefin

Wakamatsu et al. (2000) explored the isomerization reactions of olefins using a ruthenium catalyst, demonstrating the migration of double bonds in α,β-unsaturated esters. This research has applications in synthetic organic chemistry, offering a method to manipulate the structure of organic molecules, which is crucial for the synthesis of complex molecules and pharmaceuticals. The ability to control double bond position in molecules opens up new pathways for chemical synthesis and the development of novel compounds (Wakamatsu, Nishida, Adachi, & Mori, 2000).

Polymerization Studies

The study by Kricheldorf, Kreiser-Saunders, and Stricker (2000) on the SnOct2-initiated polymerization of lactide contributes to the field of polymer science, particularly in understanding the mechanisms of lactide polymerization and the role of catalysts. This research is relevant for developing biodegradable polymers and advancing materials science, particularly in applications requiring environmentally friendly materials (Kricheldorf, Kreiser-Saunders, & Stricker, 2000).

Novel Amino Acids and Peptides

The work by Varadarajan and Hawthorne (1991) on novel carboranyl amino acids and peptides for antibody modification showcases the intersection of chemistry and biology, offering new tools for targeted therapy and diagnostics. This research is significant for the development of neutron-capture therapy and the synthesis of novel bioconjugates, expanding the toolbox for biomedical research and potential therapeutic applications (Varadarajan & Hawthorne, 1991).

Safety and Hazards

特性

IUPAC Name |

methyl 2-oxo-5-phenylpentanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-15-12(14)11(13)9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHUTFSBQNIGCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CCCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-methoxy-3-((2-(4-methoxybenzyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzoate](/img/structure/B2530184.png)

![3-fluoro-4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2530192.png)

![1-(4-chlorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2530200.png)

![3-[[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2530203.png)